(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, also known as MPDL3280A, is a small molecule that has gained attention in the scientific community due to its potential use as an immunotherapy drug. This compound is currently being studied for its ability to inhibit the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells.
Wirkmechanismus
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol works by binding to PD-L1, a protein that is expressed on the surface of cancer cells. PD-L1 binds to PD-1, a receptor on the surface of T cells, which suppresses the immune system's response to cancer cells. By binding to PD-L1, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol prevents the interaction between PD-L1 and PD-1, allowing the immune system to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the PD-L1/PD-1 pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to increase the production of cytokines and chemokines, which are involved in the immune response to cancer cells. It has also been shown to increase the infiltration of immune cells into tumors, which can improve the efficacy of immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in lab experiments is its specificity for the PD-L1/PD-1 pathway. This allows researchers to study the effects of blocking this pathway in a controlled manner. However, one limitation of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is its cost, which can be prohibitive for some research groups. Additionally, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol. One area of interest is the development of combination therapies that include (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol and other immunotherapy drugs. Another area of interest is the identification of biomarkers that can predict response to (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, which can help to personalize treatment for patients. Additionally, there is ongoing research into the use of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in the treatment of other types of cancer, including breast cancer and ovarian cancer.
Synthesemethoden
The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves several steps, including the preparation of the starting materials and the coupling of the pyridine ring to the propanol group. The synthesis of the starting materials involves the reaction of 6-methylpyridin-3-amine with acetic anhydride to form 6-acetamido-3-methylpyridine. The propanol group is then coupled to the pyridine ring via a Suzuki-Miyaura cross-coupling reaction between 6-acetamido-3-methylpyridine and (2S)-2-bromo-1-phenylpropan-1-one. The resulting product is then deprotected to yield (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is currently being studied as a potential immunotherapy drug for the treatment of cancer. It works by inhibiting the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells. By blocking this pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol allows the immune system to recognize and attack cancer cells more effectively. Clinical trials have shown promising results, with (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol demonstrating efficacy in the treatment of several types of cancer, including non-small cell lung cancer, melanoma, and bladder cancer.
Eigenschaften
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABQILEAHSJBT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.